molecular formula C9H11NO2 B049435 1-(2-Amino-5-hydroxyphenyl)propan-1-one CAS No. 35364-15-9

1-(2-Amino-5-hydroxyphenyl)propan-1-one

Cat. No. B049435
CAS RN: 35364-15-9
M. Wt: 165.19 g/mol
InChI Key: HHCZNCHGYNRIBP-UHFFFAOYSA-N
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Description

“1-(2-Amino-5-hydroxyphenyl)propan-1-one”, also known as “2’-Amino-5’-hydroxypropiophenone” or “AHPP”, is a compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is used in cancer research and is considered an additional cancer bioactive molecule .


Synthesis Analysis

This compound is a useful synthetic intermediate. It is used in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a key intermediate for the synthesis of irinotecan and other camptothecin analogs . It is also used in the synthesis of E-ring-modified (RS)-camptothecin analogs as antitumor agents .


Molecular Structure Analysis

The molecular structure of “1-(2-Amino-5-hydroxyphenyl)propan-1-one” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The compound is a brownish-yellow solid with a melting point greater than 138°C (dec.) . It is soluble in chloroform and methanol . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 363.9±32.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

Cancer Research

  • Specific Scientific Field : Cancer Research .
  • Summary of the Application : “1-(2-Amino-5-hydroxyphenyl)propan-1-one” is used in cancer research as a reference material for highly accurate and reliable data analysis .

Synthesis of Camptothecin Analogs

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “1-(2-Amino-5-hydroxyphenyl)propan-1-one” is used as a synthetic intermediate in the asymmetrical synthesis of (S)-4-ethyl-6,7,8,10-tetrahydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, a key intermediate for the synthesis of irinotecan and other camptothecin analogs .

properties

IUPAC Name

1-(2-amino-5-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCZNCHGYNRIBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-hydroxyphenyl)propan-1-one

CAS RN

35364-15-9
Record name 2-amino-5-hydroxypropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YY Kuang, JZ Niu, FE Chen - Helvetica Chimica Acta, 2010 - Wiley Online Library
A concise and efficient asymmetric process for the total synthesis of (20S)-7-ethyl-10-hydroxycamptothecin (= SN-38; 1f), an active metabolic form of the prodrug irinotecan, is described. …
Number of citations: 7 onlinelibrary.wiley.com
AVR Rao, R Rao, JS Yadav… - Synthetic Communications, 2013 - Taylor & Francis
2-Amino-5-hydroxypropiophenone, a key precursor in the total synthesis of irinotecan, has been synthesized. Regioselective nitration and a SNAr displacement are the key steps …
Number of citations: 4 www.tandfonline.com
X Wang, L Xu, F Xiong, Y Wu, F Chen - Tetrahedron: Asymmetry, 2017 - Elsevier
An efficient and stereocontrolled synthesis of (20S)-camptothecin and an analogue has been developed. The key feature of this synthesis is the organocatalyzed asymmetric α-…
Number of citations: 3 www.sciencedirect.com

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